molecular formula C4H4BrClN4 B1442700 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine CAS No. 850421-08-8

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Cat. No. B1442700
Key on ui cas rn: 850421-08-8
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
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Patent
US09428513B2

Procedure details

N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide G-1 (1.59 g; 4.97 mmol) is dissolved in 30 ml EtOH and treated with 3 ml conc. HCl. It is stirred for 2 hours at 100° C. The reaction mixture is cooled down, diluted with water and then the pH adjusted to 8 with saturated NaHCO3 solution. The water phase is extracted with EtOAc, the organic layer dried over MgSO4 and evaporated to dryness.
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH:9]C(=O)C(F)(F)F)=[N:6][CH:7]=1.Cl.C([O-])(O)=O.[Na+]>CCO.O>[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NNC(C(F)(F)F)=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
It is stirred for 2 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled down
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1N=C(C(=NC1)NN)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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